molecular formula C20H14N4O3 B11486250 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11486250
M. Wt: 358.3 g/mol
InChI Key: GTHSLHFXAMOFIP-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring:

  • An imidazo[1,2-a]pyrimidine core fused to a phenyl group.
  • A benzo[d][1,3]dioxole-5-carboxamide moiety linked via an amide bond.

Properties

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H14N4O3/c25-19(14-4-7-17-18(10-14)27-12-26-17)22-15-5-2-13(3-6-15)16-11-24-9-1-8-21-20(24)23-16/h1-11H,12H2,(H,22,25)

InChI Key

GTHSLHFXAMOFIP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4

Origin of Product

United States

Preparation Methods

Imidazo[1,2-a]pyrimidine Core Formation

The imidazo[1,2-a]pyrimidine scaffold is typically constructed using Povarov (aza-Diels–Alder) reactions or cyclocondensation strategies.

Povarov Reaction Protocol

  • Substrates :

    • Diene : 2-Aminopyrimidine derivative (e.g., 2-aminopyrimidine).

    • Dienophile : Activated alkene (e.g., 3-morpholinoacrylonitrile).

  • Conditions :

    • Catalyst: BF₃·Et₂O (1.5 equiv).

    • Solvent: n-Butanol.

    • Temperature: Reflux (120°C).

    • Time: 5 hours.

  • Mechanism :

    • BF₃ activates the imine intermediate, enabling [4+2] cycloaddition.

    • Post-cyclization-sigmatropic rearrangement yields dihydroimidazopyrimidine.

    • Oxidation with MnO₂ in DMF (120°C, 1 hour) aromatizes the ring.

Example :
Reaction of 2-aminopyrimidine with 3-morpholinoacrylonitrile under BF₃·Et₂O catalysis yields 4-aryl-imidazo[1,2-a]pyrimidine with 74% efficiency after oxidation.

Cyclocondensation Method

  • Reactants : 2-Chloropyrimidine and amino-substituted heterocycles.

  • Conditions :

    • Solvent: Ethanol/water (3:1).

    • Base: K₂CO₃.

    • Temperature: 80°C, 12 hours.

  • Yield : 65–70%.

Functionalization to 4-(Imidazo[1,2-a]pyrimidin-2-yl)aniline

  • Nitration : Introduce a nitro group at the para position of the phenyl ring using HNO₃/H₂SO₄.

  • Reduction : Reduce nitro to amine using H₂/Pd-C in ethanol (25°C, 6 hours).

Key Data :

StepReagentsConditionsYield (%)
NitrationHNO₃ (conc), H₂SO₄0°C, 2 hours85
ReductionH₂ (1 atm), Pd/CEthanol, 25°C92

Synthesis of Benzo[d] dioxole-5-carboxylic Acid Derivative

Preparation of Piperonyl Acid

  • Source : Commercial piperonyl acid or synthesis via oxidation of piperonyl alcohol (KMnO₄, H₂SO₄, 60°C, 4 hours).

Activation as Acid Chloride

  • Reagents : Thionyl chloride (SOCl₂).

  • Conditions : Reflux (70°C, 3 hours).

  • Yield : 95%.

Amide Coupling Reaction

Coupling Protocol

  • Reactants :

    • 4-(Imidazo[1,2-a]pyrimidin-2-yl)aniline (1 equiv).

    • Piperonyl acid chloride (1.2 equiv).

  • Conditions :

    • Solvent: Dry dichloromethane (DCM).

    • Base: Triethylamine (2 equiv).

    • Temperature: 0°C → room temperature, 12 hours.

  • Workup :

    • Extraction with NaHCO₃ (aq) and brine.

    • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield : 78–82%.

Alternative Coupling Agents

  • EDCI/HOBt : Enhanced efficiency in polar aprotic solvents (DMF, 25°C, 8 hours).

  • HATU : Higher yields (85–90%) but increased cost.

Optimization and Challenges

Key Parameters

  • Catalyst Loading : BF₃·Et₂O ≥1.5 equiv critical for Povarov reaction efficiency.

  • Oxidation Time : Prolonged MnO₂ treatment (>2 hours) reduces yields due to over-oxidation.

  • Coupling Solvent : DCM preferred over DMF to avoid byproduct formation.

Common Byproducts and Mitigation

  • N-Acylation Side Products : Controlled by slow addition of acid chloride at 0°C.

  • Ring-Opening of Dioxole : Avoid strong acids/bases during coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, imidazo H), 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.92 (s, 1H, NH), 6.98 (s, 2H, dioxole-H).

  • HRMS : m/z [M+H]⁺ calcd. 427.1382, found 427.1379.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Scale-Up Considerations

  • Batch Size : Reactions scalable to 100 g with proportional solvent volumes.

  • Cost Drivers : HATU and Pd-C account for 60% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition leads to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-b]pyridazine
  • Analog : 3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopentyloxy)ethyl)imidazo[1,2-b]pyridazin-6-amine (MW: 366.4) replaces pyrimidine with pyridazine, altering electron distribution. This modification reduces metabolic stability but improves solubility due to increased polarity .
Imidazo[4,5-d]pyrimidinone Derivatives
  • Analog: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide () introduces a pyrimido[4,5-d]pyrimidinone ring.

Carboxamide Substituent Variations

Benzo[d][1,3]dioxole vs. Aliphatic Chains
  • Target Compound : The benzo[d][1,3]dioxole group contributes to π-π stacking interactions and metabolic resistance due to its electron-donating methoxy groups.
  • Analog : N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide () replaces the benzo[d][1,3]dioxole with a hexanamide chain. This aliphatic substitution increases lipophilicity (LogP ~3.5) but may reduce target affinity due to weaker aromatic interactions .
Halogenated and Fluorinated Derivatives
  • Analog: N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide () incorporates chloro and trifluoromethyl groups. Halogenation enhances binding affinity (e.g., kinase inhibition) and prolongs half-life by resisting oxidative metabolism .

Pharmacological and Commercial Relevance

  • Bioactivity : Compounds like 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopentyloxy)ethyl)imidazo[1,2-b]pyridazin-6-amine () show marked activity in pain modulation (IC₅₀ < 100 nM), suggesting the target compound’s benzo[d][1,3]dioxole moiety may similarly enhance central nervous system penetration .
  • Patent Landscape : highlights imidazo[1,2-a]pyridine derivatives in agrochemical and pharmaceutical patents, underscoring the scaffold’s versatility. For example, tyclopyrazoflor and isocycloseram are commercial insecticides leveraging imidazo-heterocycle motifs .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Molecular Weight (Da) Notable Activity
Target Compound Imidazo[1,2-a]pyrimidine Benzo[d][1,3]dioxole-5-carboxamide ~380 (estimated) N/A (Theoretical kinase inhibition)
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide Imidazo[1,2-a]pyrimidine Hexanamide ~340 Supplier-available (research use)
3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopentyloxy)ethyl)imidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine Cyclopentyloxyethylamine 366.4 Pain modulation (IC₅₀ < 100 nM)
(R)-3-benzyl-...dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide Pyrimido[4,5-d]pyrimidinone Benzodiazepine ~700 Kinase inhibition (hypothetical)
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide Pyrazole Chloro, trifluoromethyl, pentafluoroethyl ~550 Insecticidal activity

Biological Activity

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR). The compound's pharmacological profile will be detailed through case studies and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C20H16N4O4
  • Molecular Weight : 368.37 g/mol
  • IUPAC Name : this compound

This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, particularly oncology and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, compounds containing the benzo[d][1,3]dioxole moiety have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies showed that this compound exhibited cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710.5Apoptosis induction
Compound AHeLa15.0Cell cycle arrest
Compound BA54912.3Apoptosis induction

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes.

In Vivo Studies

In animal models, the compound demonstrated significant anti-nociceptive activity in the writing reflex test. The effective dose (ED50) was found to be 5.75 mg/kg, indicating its potential for pain management.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that substituents on the imidazo[1,2-a]pyrimidine core can enhance or diminish activity.

Key Findings on SAR

  • Substituent Effects : Methyl and halogen substituents on the phenyl ring have been shown to increase COX-2 selectivity.
  • Linker Variations : Altering the linker between the imidazo[1,2-a]pyrimidine and benzo[d][1,3]dioxole moieties affects potency and selectivity.
  • Ring Modifications : Modifications in the dioxole ring can lead to enhanced anticancer activity.

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